![molecular formula C19H12O2 B2419462 2-Phenylcyclopenta[b]chromene-1-carbaldehyde CAS No. 60444-51-1](/img/structure/B2419462.png)
2-Phenylcyclopenta[b]chromene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclopenta[b]chromene-1-carbaldehyde is an organic compound with the molecular formula C19H12O2 and a molecular weight of 272.303 g/mol . This compound is characterized by a chromene ring fused to a cyclopentane ring, with a phenyl group attached to the chromene and an aldehyde functional group at the first position of the chromene ring . It is a member of the chromene family, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
2-Phenylcyclopenta[b]chromene-1-carbaldehyde, a derivative of 2H-chromenes, is an important structural unit in many drugs and bioactive natural products . These compounds have shown promising activity in anti-inflammatory and antifungal research .
Mode of Action
The integral intensities of the absorption bands of the carbonyl groups (a c=o) of 2-phenylcyclopenta[b]chromene derivatives have been determined . The A C=O values and the V C=O frequencies are proposed as criteria for the determination of the positions of the aldehyde and ketone groups in cyclopenta[b]chromenes .
Biochemical Pathways
2h-chromenes, the parent compound, are known to be constituents of a variety of naturally occurring polyphenols, alkaloids, coumarins, flavonoids, tocopherols, anthocyanins, rotenoids, stilbenoids, flavanoids, and chromene glycosides . These compounds are involved in a wide range of biochemical pathways.
Result of Action
A partially oxidized form of chromanone a, a similar compound, has been found to significantly inhibit the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases .
Action Environment
It is known that the properties of the substituents at various positions on the chromene structure can affect the reaction efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the chromene ring system . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopenta[b]chromene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-Phenylcyclopenta[b]chromene-1-carboxylic acid.
Reduction: 2-Phenylcyclopenta[b]chromene-1-methanol.
Substitution: 2-(4-nitrophenyl)cyclopenta[b]chromene-1-carbaldehyde (nitration product).
Scientific Research Applications
2-Phenylcyclopenta[b]chromene-1-carbaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
2-Phenylcyclopenta[b]chromene-1-carbaldehyde can be compared with other similar compounds, such as:
2-Phenylchromene-1-carbaldehyde: Lacks the cyclopentane ring, which may affect its biological activity and chemical reactivity.
2-Phenylcyclopenta[b]chromene-1-methanol: The aldehyde group is reduced to a primary alcohol, which may alter its reactivity and applications.
2-(4-nitrophenyl)cyclopenta[b]chromene-1-carbaldehyde: Contains a nitro group on the phenyl ring, which may enhance its biological activity but also increase its toxicity.
The uniqueness of this compound lies in its specific structure, which combines a chromene ring with a cyclopentane ring and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
2-phenylcyclopenta[b]chromene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILSMUZNACBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
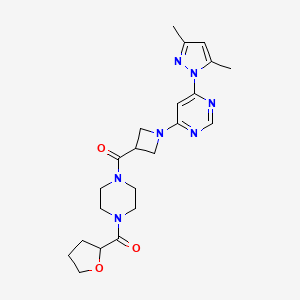
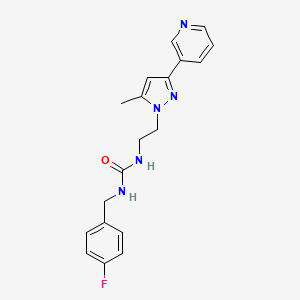
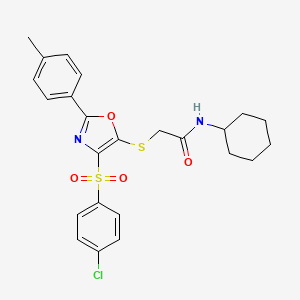
![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)
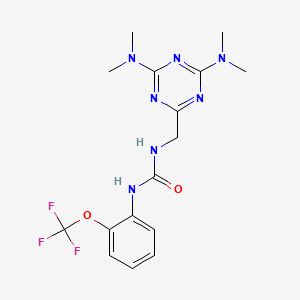
![3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2419391.png)
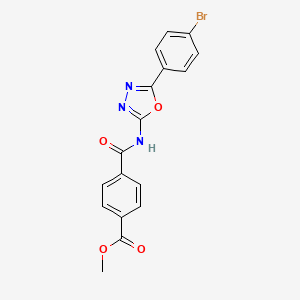
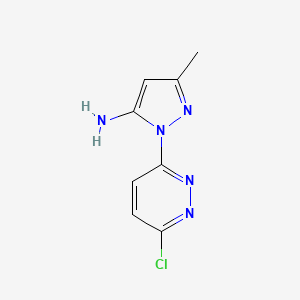
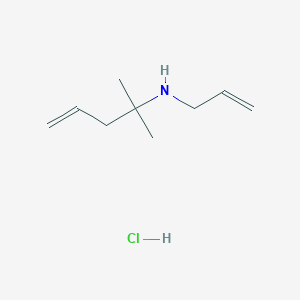
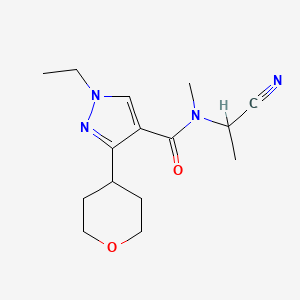
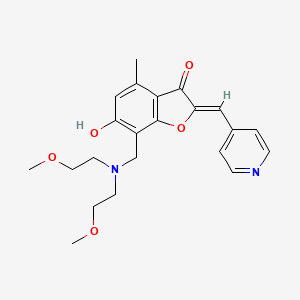
![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2419399.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)
